as-Triazine, 3-(pentyloxy)-5-phenyl-
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Overview
Description
as-Triazine, 3-(pentyloxy)-5-phenyl- is a heterocyclic compound belonging to the triazine family. Triazines are known for their diverse applications in various fields, including chemistry, biology, and industry. The compound’s structure consists of a triazine ring substituted with a pentyloxy group at the 3-position and a phenyl group at the 5-position. This unique arrangement imparts specific chemical and physical properties to the compound, making it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of as-Triazine, 3-(pentyloxy)-5-phenyl- typically involves the nucleophilic substitution reaction of a triazine derivative. One common method is the reaction of 2,4,6-trichloro-1,3,5-triazine with pentyloxy and phenyl nucleophiles under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution process. The reaction mixture is heated to a specific temperature to ensure complete substitution and high yield of the desired product .
Industrial Production Methods
In industrial settings, the production of as-Triazine, 3-(pentyloxy)-5-phenyl- may involve large-scale batch or continuous processes. The use of microwave-assisted synthesis has been explored to enhance reaction rates and yields. This method involves the use of microwave irradiation to heat the reaction mixture, resulting in faster reaction times and improved product purity .
Chemical Reactions Analysis
Types of Reactions
as-Triazine, 3-(pentyloxy)-5-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent such as dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of triazine derivatives with reduced functional groups .
Scientific Research Applications
as-Triazine, 3-(pentyloxy)-5-phenyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as an antifungal, anticancer, and antiviral agent.
Medicine: Explored for its potential therapeutic applications, including its use as an analgesic and anti-inflammatory agent.
Industry: Utilized in the development of materials with specific properties, such as flame retardants and optoelectronic materials
Mechanism of Action
The mechanism of action of as-Triazine, 3-(pentyloxy)-5-phenyl- involves its interaction with specific molecular targets and pathways. The compound’s triazine ring can interact with various enzymes and receptors, leading to the modulation of biological processes. For example, its antifungal activity may involve the inhibition of fungal cell wall synthesis, while its anticancer activity may involve the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine: A basic triazine compound with similar chemical properties but different substituents.
2,4,6-Trichloro-1,3,5-triazine: A precursor used in the synthesis of various triazine derivatives.
1,2,4-Triazine: Another triazine isomer with different chemical properties and applications
Uniqueness
as-Triazine, 3-(pentyloxy)-5-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications, such as its potential use in medicine and industry .
Properties
CAS No. |
69466-98-4 |
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Molecular Formula |
C14H17N3O |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
3-pentoxy-5-phenyl-1,2,4-triazine |
InChI |
InChI=1S/C14H17N3O/c1-2-3-7-10-18-14-16-13(11-15-17-14)12-8-5-4-6-9-12/h4-6,8-9,11H,2-3,7,10H2,1H3 |
InChI Key |
GBWOVXNOZNKGDR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=NC(=CN=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
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